

molecular basis of venetoclax resistance G101V mutation

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Compound Focus: Venetoclax

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Molecular Mechanism of G101V-Induced Resistance

The G101V mutation confers resistance not by a direct clash with **venetoclax**, but through an indirect "knock-on" effect that alters the binding groove's conformation [1].

- **Wild-Type BCL2 Binding:** In the non-mutated protein, **venetoclax** binds tightly to a specific hydrophobic groove on BCL2's surface, known as the BH3-binding groove. Key parts of the drug, like the 4-chlorophenyl group, sit snugly in a region called the P2 pocket [1].
- **Structural Impact of G101V:** The mutation replaces a small glycine residue with a larger, bulkier valine on the alpha-2 helix of BCL2. This helix lies beneath the binding groove. The introduction of the valine side chain creates steric overcrowding within the protein's core [1] [2].
- **The Knock-On Effect:** To relieve this steric strain, the side chain of a neighboring amino acid, glutamic acid 152 (E152), is forced to swing into a new position (a 60° rotamer change) [1]. In its new conformation, the E152 side chain projects into the P2 pocket, physically displacing the 4-chlorophenyl ring of **venetoclax** and disrupting the optimal binding pose [1]. This structural shift reduces the binding affinity of **venetoclax** for BCL2 by approximately **180-fold** [1] [3].

The diagram below illustrates this allosteric mechanism.

*The G101V mutation triggers a conformational change in E152 that disrupts **venetoclax** binding.*

Key Experimental Data and Detection

The understanding of G101V resistance is supported by binding, cellular, and clinical data.

Table 1: Quantitative Impact of BCL2 G101V Mutation

Parameter	Wild-Type BCL2	G101V Mutant BCL2	Notes / Source
Venetoclax Binding Affinity (K _D)	High affinity	~180-fold reduction	Measured by Surface Plasmon Resonance (SPR) [1] [3]
Cellular Resistance (IC ₅₀)	Low nM range	Significant increase	Demonstrated in engineered cell lines (e.g., RS4;11, KMS-12PE) [3]
Prevalence in Relapsed CLL	Not detected pre-treatment	10% - 50% of progressing patients	Detected after 19-42 months of continuous therapy [2] [4]
Clonal Fitness	-	Often subclonal (VAF < 50%)	Suggests coexistence with other resistance mechanisms [2] [4]

Detection Methodologies: Sensitive molecular techniques are required to detect these mutations, especially early when they may be present in only a small subset of cells.

- **Droplet Digital PCR (ddPCR):** This is a highly sensitive and quantitative method ideal for tracking low-abundance mutations like G101V and D103Y, with a detection sensitivity down to 0.01% variant allele frequency [4].
- **Targeted Next-Generation Sequencing (NGS):** Useful for broad screening of the *BCL2* gene to identify known (like G101V, D103Y) and novel resistance mutations [2] [5].
- **Amplicon Sequencing:** Used in research to confirm mutations and ensure they are on distinct DNA molecules (in trans) when multiple mutations are present [2].

Strategies to Overcome G101V Resistance

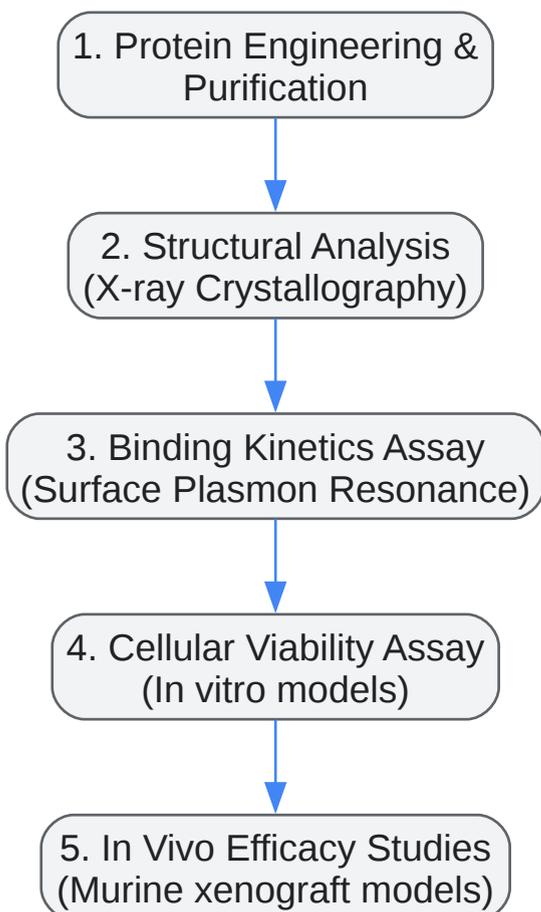
Research is actively exploring ways to counter resistance driven by G101V and other BCL2 mutations.

- **Next-Generation BCL2 Inhibitors: Sonrotoclax (BGB-11417)** is a promising second-generation inhibitor. Its key advantage lies in a novel binding mode within the P2 pocket of BCL2, which allows it to maintain strong potency against the G101V mutant in both biochemical and animal models [3] [6] [7]. Sonrotoclax is currently under clinical investigation.

- **Fixed-Duration Therapy:** Clinical evidence suggests that the continuous administration of **venetoclax** monotherapy exerts a selective pressure that favors the outgrowth of G101V-mutant clones. In contrast, **time-limited (fixed-duration) treatment**, particularly when **venetoclax** is combined with other agents like anti-CD20 antibodies (e.g., in the MURANO trial regimen), appears to reduce the risk of this mutation emerging [2] [8] [4].
- **Alternative Treatment Pathways:** In patients who develop resistance, switching to therapies with different mechanisms of action is a standard approach. This includes Bruton's Tyrosine Kinase (BTK) inhibitors like ibrutinib or zanubrutinib [2] [8].

Experimental Workflow for Characterization

The following diagram outlines a core experimental workflow used to characterize the G101V mechanism and evaluate novel inhibitors, based on methodologies from the search results [1] [3].



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A multi-technique approach is used to validate G101V resistance and novel inhibitors.

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